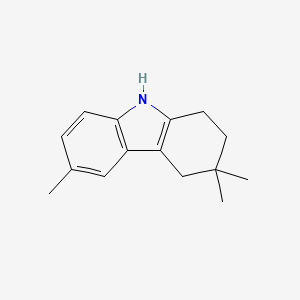

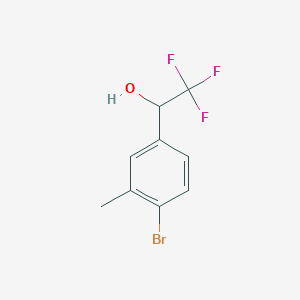

![molecular formula C13H21NO4 B1376271 (S)-6-(叔丁氧羰基)-6-氮杂螺[2.5]辛烷-5-羧酸 CAS No. 1262396-32-6](/img/structure/B1376271.png)

(S)-6-(叔丁氧羰基)-6-氮杂螺[2.5]辛烷-5-羧酸

货号 B1376271

CAS 编号:

1262396-32-6

分子量: 255.31 g/mol

InChI 键: PJVQCWIKEOHTOE-VIFPVBQESA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

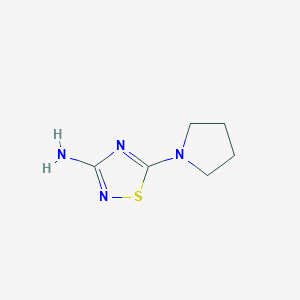

Spiro compounds are a class of organic compounds that have two or more rings that meet at only one atom . The compound you mentioned seems to be a spiro compound with a carboxylic acid and a tert-butoxycarbonyl group. These types of compounds are often used in organic synthesis .

Molecular Structure Analysis

The molecular structure of this compound would likely involve a spiro[2.5]octane skeleton with a carboxylic acid and a tert-butoxycarbonyl group attached . The exact structure would depend on the specific locations of these groups on the spiro[2.5]octane skeleton.Chemical Reactions Analysis

Carboxylic acids, such as the one in this compound, can undergo a variety of reactions. They can react with alcohols to form esters in a process called Fischer esterification . They can also react with Thionyl Chloride to form acid chlorides .科学研究应用

光化学和热重排

- 研究: Lattes 等人 (1982) 的“光化学和热重排氧杂环丙烷 - 支持立体电子控制理论的实验证据”重点研究螺氧杂环丙烷化合物的重排,这为光化学和氧杂环丙烷热重排中的立体电子理论提供了证据 (Lattes et al., 1982).

与 O 中心亲核试剂的反应

- 研究: Kayukova 等人 (2006) 的“6,6-二烷基-5,7-二氧代-4,8-二氧螺[2.5]辛烷-1,1,2,2-四腈与 O 中心亲核试剂的反应”探索了通过与伯脂族醇和其他亲核试剂的反应形成各种化合物,展示了这些螺化合物的多功能性 (Kayukova et al., 2006).

对映选择性合成

- 研究: López 等人 (2020) 的“对 4-取代脯氨酸支架的对映选择性方法:(S)-5-(叔丁氧羰基)-5-氮杂螺[2.4]庚烷-6-羧酸的合成”提出了一种催化和对映选择性的 (S)-4-亚甲基脯氨酸支架的制备方法,突出了其在药物化学中的重要性 (López et al., 2020).

药物发现的创新支架

- 研究: Chalyk 等人 (2017) 的“6-氮杂螺[4.3]烷烃的合成:药物发现的创新支架”概述了新支架在药物发现中的合成,展示了这些化合物在该领域的潜力 (Chalyk et al., 2017).

双功能化合物合成

- 研究: Meyers 等人 (2009) 的“叔丁基 6-氧代-2-氮杂螺[3.3]庚烷-2-羧酸酯的合成”描述了叔丁基 6-氧代-2-氮杂螺[3.3]庚烷-2-羧酸酯的有效合成路线,该化合物可用于进一步选择性衍生,突出了其在新化合物合成中的用途 (Meyers et al., 2009).

未来方向

属性

IUPAC Name |

(7S)-6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azaspiro[2.5]octane-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-7-6-13(4-5-13)8-9(14)10(15)16/h9H,4-8H2,1-3H3,(H,15,16)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJVQCWIKEOHTOE-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CC2)CC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC2(CC2)C[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-6-(tert-Butoxycarbonyl)-6-azaspiro[2.5]octane-5-carboxylic acid | |

Synthesis routes and methods

Procedure details

To a suspension of N-benzyl-1-phenylethanaminium 6-(tert-butoxycarbonyl)-6-azaspiro[2.5]octane-5-carboxylate (single unknown enantiomer) (D2) (10 g, 24 mmol) in EtOAc (100 mL) stirred at 0° C. was slowly added aqueous HCl 0.5N (100 ml) saturated with NaCl. After addition was completed, dissolution was observed. The organic layer was decanted, washed with saturated NaCl, dried (Na2SO4) and evaporated in vacuo to afford 5 g of acid which was recrystallized from petroleum ether/EtOAc (60 ml/20 ml) to afford the tile compound (D3) (2.8 g) as white solid.

Name

N-benzyl-1-phenylethanaminium 6-(tert-butoxycarbonyl)-6-azaspiro[2.5]octane-5-carboxylate

Quantity

10 g

Type

reactant

Reaction Step One

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

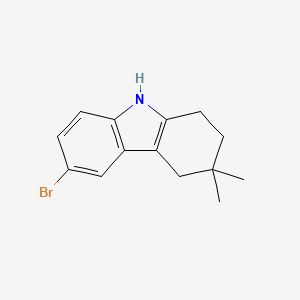

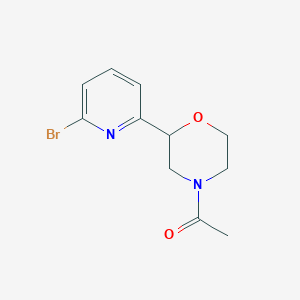

amine](/img/structure/B1376191.png)

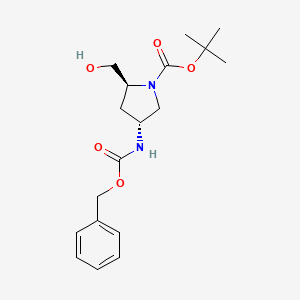

![5-Bromo-3-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B1376195.png)

![tert-butyl N-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}carbamate](/img/structure/B1376209.png)